molecular formula C18H20N2O2S B2397150 N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide CAS No. 955641-79-9

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide

Cat. No. B2397150
CAS RN: 955641-79-9
M. Wt: 328.43
InChI Key: ONRCQNSHYDEHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-2-carboxylic acid is an organic compound with the formula SC4H3CO2H . It’s one of two monocarboxylic acids of thiophene . It’s used in the synthesis of various compounds, including some that contain a thiophene nucleus .


Synthesis Analysis

Thiophene derivatives can be synthesized from acyl chlorides and heterocyclic amine derivatives . For instance, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was obtained by the reaction of thiophene-2-carbonyl chloride and thiophen-2-ylmethanamine .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .


Chemical Reactions Analysis

Thiophene undergoes various nucleophilic, electrophilic and radical reactions leading to substitution on the thiophene ring . For instance, reactions of thiophene-2-carbonyl chloride with AlEt3, Al(n-Oct)3 and AlEt2(n-Oct) with Al/TPCC molar ratio lower than 1 were conducted in n-heptane .


Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

a. Anticancer Properties: Thiophene-containing compounds exhibit anticancer effects. Researchers explore their potential as novel chemotherapeutic agents by investigating their interactions with cancer cells and signaling pathways .

b. Anti-Inflammatory Agents: The anti-inflammatory properties of thiophene derivatives make them valuable candidates for managing inflammatory conditions. These compounds may modulate immune responses and reduce inflammation .

c. Antimicrobial Activity: Thiophene-based molecules demonstrate antimicrobial effects against bacteria, fungi, and other pathogens. Their unique chemical structure contributes to their efficacy as antimicrobial agents .

d. Antihypertensive Effects: Certain thiophene derivatives have shown promise in managing hypertension. Researchers investigate their vasodilatory properties and potential as antihypertensive drugs .

e. Organic Semiconductors: Thiophene-containing compounds play a crucial role in organic electronics. They are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their π-conjugated systems allow efficient charge transport and light emission .

f. Corrosion Inhibitors: In industrial chemistry, thiophene derivatives find application as corrosion inhibitors. Their ability to protect metals from corrosion makes them valuable in various sectors .

Material Science and Electronics

Beyond medicinal applications, thiophene derivatives contribute to material science and electronics:

a. OLED Fabrication: Thiophene-based compounds are incorporated into OLEDs, where they serve as emissive materials. Their electronic properties enable efficient light emission in displays and lighting devices .

b. Organic Field-Effect Transistors (OFETs): OFETs utilize thiophene-containing molecules as semiconductors. These organic transistors are essential for flexible electronics, sensors, and integrated circuits .

Mechanism of Action

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Safety and Hazards

Thiophene-2-carbonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

2-methyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-12(2)17(21)19-15-6-5-13-7-8-20(11-14(13)10-15)18(22)16-4-3-9-23-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRCQNSHYDEHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CS3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.